molecular formula C7H6BN3O3 B13568964 (2-(Oxazol-2-yl)pyrimidin-5-yl)boronic acid

(2-(Oxazol-2-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B13568964
M. Wt: 190.95 g/mol
InChI Key: QOGHPSPNXKTQBI-UHFFFAOYSA-N
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Description

(2-(Oxazol-2-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that contains both oxazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of (2-(Oxazol-2-yl)pyrimidin-5-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2-(Oxazol-2-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-(Oxazol-2-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Oxazol-2-yl)pyrimidin-5-yl)boronic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired product . The molecular targets and pathways involved in other applications are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Oxazol-2-yl)pyrimidin-5-yl)boronic acid is unique due to the presence of both oxazole and pyrimidine rings, which provide distinct electronic and steric properties. This makes it particularly useful in specific cross-coupling reactions where other boronic acids may not be as effective .

Properties

Molecular Formula

C7H6BN3O3

Molecular Weight

190.95 g/mol

IUPAC Name

[2-(1,3-oxazol-2-yl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C7H6BN3O3/c12-8(13)5-3-10-6(11-4-5)7-9-1-2-14-7/h1-4,12-13H

InChI Key

QOGHPSPNXKTQBI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C2=NC=CO2)(O)O

Origin of Product

United States

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